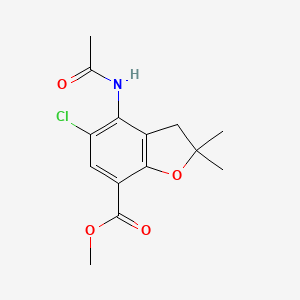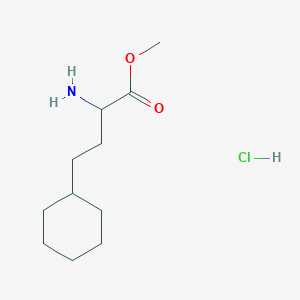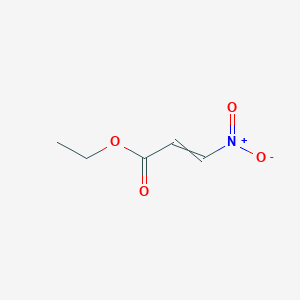
Ethyl 3-nitroacrylate
Descripción general
Descripción
Ethyl 3-nitroacrylate is an organic compound with the molecular formula C5H7NO4. It is a nitroalkene, characterized by the presence of both nitro and ester functional groups. This compound is known for its high electrophilic reactivity, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-nitroacrylate can be synthesized through various methods. One common approach involves the nitration of ethyl acrylate. Another method includes the reaction of this compound with halogens such as chlorine or bromine, followed by dehydrohalogenation to yield ethyl Z-3-halo-3-nitroacrylates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where ethyl acrylate is treated with nitric acid under controlled conditions. The reaction is carefully monitored to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-nitroacrylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with dienes to form cyclohexane and cyclopentane derivatives.
Michael Addition Reactions: The compound participates in Michael addition reactions, forming functionalized carbo- and heterocycles.
Substitution Reactions: It can react with primary aromatic amines to form aza-Michael adducts.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically performed under reflux conditions with dienes such as 2,3-dimethylbuta-1,3-diene.
Michael Addition Reactions: Often carried out using nucleophiles under mild conditions.
Substitution Reactions: Involves the use of primary aromatic amines and halonitroacrylates.
Major Products:
Cycloaddition Reactions: Ethyl 3,4-dimethyl-6-nitrocyclohex-3-ene-1-carboxylate.
Michael Addition Reactions: Functionalized carbo- and heterocycles.
Substitution Reactions: β-nitro enamines.
Aplicaciones Científicas De Investigación
Ethyl 3-nitroacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-nitroacrylate involves its high electrophilic reactivity, which allows it to participate in various nucleophilic addition reactions. The nitro group enhances the electrophilicity of the double bond, facilitating reactions with nucleophiles. This reactivity is crucial for its role in forming complex molecular structures .
Comparación Con Compuestos Similares
Ethyl 3-nitroacrylate is compared with other nitroalkenes such as mthis compound and ethyl 3-halo-3-nitroacrylates:
Mthis compound: Similar in structure but differs in the ester group, which can influence its reactivity and applications.
Ethyl 3-halo-3-nitroacrylates: These compounds have additional halogen atoms, making them more reactive in certain substitution reactions.
Uniqueness: this compound’s combination of nitro and ester groups provides a unique reactivity profile, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
ethyl 3-nitroprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-2-10-5(7)3-4-6(8)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCCRPFEOUSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


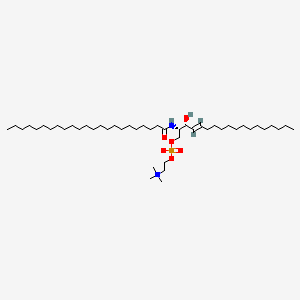
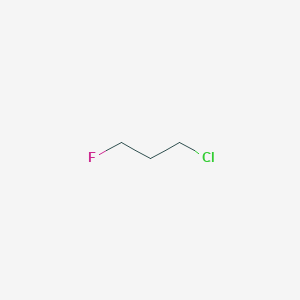
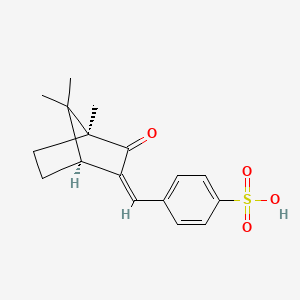
![[14-[5-Hydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] acetate](/img/structure/B8262807.png)
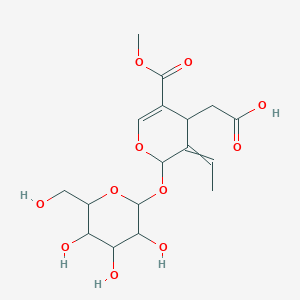
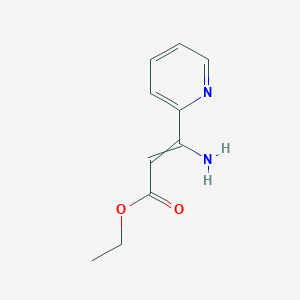
![(R)-(+)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethoxy]phthalazine](/img/structure/B8262820.png)
![[(1S,4aalpha,7aalpha)-1alpha-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-5beta-hydroxycyclopenta[c]pyran-7alpha-yl]alpha-D-galactopyranoside](/img/structure/B8262824.png)
![5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B8262839.png)
![5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B8262841.png)
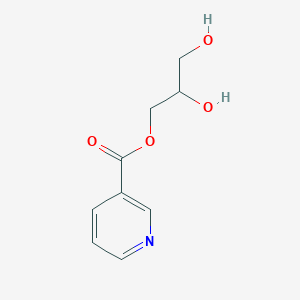
![1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione](/img/structure/B8262845.png)
